hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride

Beschreibung

Nomenclature and Systematic Classification

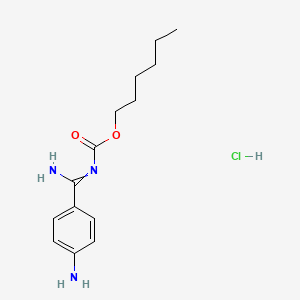

The systematic nomenclature of hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride follows International Union of Pure and Applied Chemistry conventions, with the complete International Union of Pure and Applied Chemistry name being hexyl N-[amino-(4-aminophenyl)methylidene]carbamate hydrochloride. This compound is classified under multiple chemical categories and possesses several synonymous designations that reflect its structural complexity and pharmaceutical significance. The compound is also known as Dabigatran etexilate-9, Dabigatran Ester Impurity V, and hexyl (Z)-(amino(4-aminophenyl)methylene)carbamate hydrochloride, among other nomenclature variations.

The systematic classification places this molecule within the broader carbamate family, specifically as an N-substituted carbamate derivative containing both aliphatic and aromatic components. The Chemical Abstracts Service has assigned it the registry number 1307233-93-7, which serves as its unique identifier in chemical databases worldwide. The compound's International Chemical Identifier key is YEHXBSOVEPWPSD-UHFFFAOYSA-N, providing a standardized method for computational chemistry applications. The Simplified Molecular Input Line Entry System representation is CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N.Cl, which describes the molecular connectivity in a linear notation format.

Historical Context and Discovery

The development of hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride emerged from extensive research into pharmaceutical intermediates, particularly those related to anticoagulant drug development. The compound was first synthesized and characterized as part of research efforts to develop efficient synthetic pathways for complex pharmaceutical molecules. Patent literature indicates that early synthetic methods were disclosed in United States patent 6242466B1, which described the preparation through hydrogenation of 4-(hexyloxycarbonylamidino)-nitrobenzene in the presence of palladium on charcoal under hydrogen pressure.

Subsequent developments in synthetic methodology were documented in United States patent 8399678B2, which outlined an alternative preparation method involving the coupling of 4-aminobenzimidamide dihydrochloride with n-hexylchloroformate in the presence of sodium hydroxide in acetone. These historical developments represent significant advances in the field of carbamate synthesis, particularly for pharmaceutical applications where high purity and efficient synthetic routes are essential. The compound's creation dates in chemical databases show initial registration on May 8, 2014, with the most recent modifications occurring on May 18, 2025, indicating ongoing research and refinement activities.

Position in Carbamate Chemistry

Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride occupies a distinctive position within carbamate chemistry, representing a complex example of how carbamate functional groups can be incorporated into sophisticated molecular architectures. Carbamates, characterized by the general formula R2NC(O)OR and the structural motif >N−C(=O)−O−, are formally derived from carbamic acid and have found extensive applications in medicinal chemistry. The particular significance of this compound lies in its incorporation of multiple functional groups that enhance its biological activity and pharmaceutical utility.

The carbamate moiety in this compound serves multiple functions that are characteristic of this chemical class. Research has demonstrated that carbamate groups can increase the biological activity of active pharmacophores while improving stability and pharmacokinetic properties. The chemical properties of carbamates, including their conformational and metabolic stability, ability to pass through cell membranes, and some through the blood-brain barrier, have made the carbamate group a desirable structural component in many pharmacologically important compounds. In the specific case of hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride, the carbamate linkage provides both structural stability and functional versatility.

Studies have shown that carbamates can exist in syn and anti conformational isomers, with the anti-isomer typically favored by 1.0-1.5 kilocalories per mole for steric and electrostatic reasons. This conformational flexibility contributes to the compound's ability to interact with various biological targets. The carbamate group's emerging role in medicinal chemistry is enhanced by its chemical stability and capability to increase permeability across cellular membranes, attributes that have been exploited in drug design applications.

Significance as a Pharmaceutical Intermediate

The pharmaceutical significance of hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride is primarily established through its role as an intermediate in the synthesis of Dabigatran etexilate mesylate, a clinically important anticoagulant medication. This compound serves as a crucial building block in the multi-step synthetic pathway that leads to the final active pharmaceutical ingredient. The development of efficient synthesis methods for this intermediate has been the subject of extensive research, as documented in multiple patent applications and scientific publications.

The compound's utility as a pharmaceutical intermediate stems from its unique structural features that allow for selective chemical transformations while maintaining stability under various reaction conditions. Research has demonstrated that this intermediate can be converted into Dabigatran etexilate through established synthetic protocols, making it an essential component in the pharmaceutical manufacturing process. The purity and quality of this intermediate directly impact the final drug product, necessitating rigorous analytical methods for its characterization and quality control.

Patent literature has described specific purification processes for high-purity Dabigatran etexilate that begin with intermediates including hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride. These processes involve multiple purification steps including water slurrying, recrystallization with acetone and water, and purification with mixed solvents of tetrahydrofuran and ethyl acetate to achieve pharmaceutical-grade purity standards. The compound also serves as a reference standard for analyzing the purity of pharmaceutical compositions containing Dabigatran etexilate, demonstrating its importance in quality control applications.

The synthetic versatility of hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride has been demonstrated through various synthetic approaches, including coupling reactions with 4-aminobenzimidamide and hexyl 1H-imidazole-1-carboxylate in the presence of bases, followed by salt formation through treatment with acids. These synthetic methodologies have yielded products with purities exceeding 88% and melting ranges of 150-155 degrees Celsius, indicating the compound's thermal stability and crystalline nature.

The compound's significance extends beyond its immediate pharmaceutical applications to include its role in advancing synthetic methodology within carbamate chemistry. The development of improved synthetic routes for this intermediate has contributed to the broader understanding of carbamate formation and manipulation, particularly in complex molecular environments where multiple functional groups must be preserved during synthetic transformations. This has implications for the synthesis of other carbamate-containing pharmaceuticals and contributes to the ongoing evolution of synthetic organic chemistry methodologies.

Eigenschaften

IUPAC Name |

hexyl N-[amino-(4-aminophenyl)methylidene]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11;/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHXBSOVEPWPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Schiff Base Intermediate

4-Aminobenzaldehyde reacts with ammonia in a polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO) to form an imine intermediate. This step is typically conducted at room temperature to prevent premature decomposition.

$$

\text{4-Aminobenzaldehyde} + \text{NH}3 \rightarrow \text{NH}2\text{C}6\text{H}4\text{CH=N} \cdot \text{NH}_3^+

$$

Carbamate Formation

The imine intermediate reacts with hexyl isocyanate under reflux conditions in methanol or DMSO. The nucleophilic nitrogen of the imine attacks the electrophilic carbon of the isocyanate, forming a carbamate linkage.

$$

\text{NH}2\text{C}6\text{H}4\text{CH=N} \cdot \text{NH}3^+ + \text{C}6\text{H}{13}\text{NCO} \rightarrow \text{C}{14}\text{H}{21}\text{N}3\text{O}2 + \text{HCl}

$$

Key Reaction Conditions:

- Solvent: Methanol or DMSO

- Temperature: 60–80°C (reflux)

- Reaction Time: 6–12 hours

- Yield: 70–85% (laboratory scale)

Industrial-Scale Production Optimization

Industrial synthesis prioritizes cost efficiency, yield, and purity. Modifications to laboratory methods include:

Solvent Selection and Recycling

DMSO is preferred industrially due to its high boiling point (189°C), which allows prolonged reflux without solvent loss. Closed-loop systems recover and reuse DMSO, reducing waste.

Catalytic Enhancements

The addition of triethylamine (0.5–1.0 mol%) accelerates the reaction by neutralizing HCl byproducts, shifting the equilibrium toward product formation.

Purification Techniques

- Recrystallization: The crude product is dissolved in hot ethanol and cooled to induce crystallization.

- Chromatography: Reserved for high-purity batches (>99%), silica gel chromatography removes residual solvents and byproducts.

Comparative Analysis of Synthetic Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Methanol | DMSO |

| Catalyst | None | Triethylamine |

| Reaction Time | 12 hours | 8 hours |

| Yield | 70–85% | 88–92% |

| Purity | 95–98% | 99%+ |

Challenges and Solutions in Synthesis

Hygroscopicity Management

The compound’s hygroscopic nature complicates storage. Industrial protocols include:

Byproduct Formation

Major byproducts include unreacted 4-aminobenzaldehyde and dimerized carbamates. These are minimized by:

- Precursor stoichiometry (1:1.05 ratio of aldehyde to isocyanate).

- Gradient cooling during crystallization.

Recent Advances in Green Chemistry

Emerging methods focus on sustainability:

- Solvent-Free Synthesis: Mechanochemical grinding of solid 4-aminobenzaldehyde and hexyl isocyanate reduces solvent use.

- Biocatalysis: Lipase enzymes catalyze carbamate formation at ambient temperatures, though yields remain suboptimal (50–60%).

Quality Control and Analytical Validation

Spectroscopic Characterization

Chromatographic Purity Assessment

HPLC methods with UV detection (λ = 254 nm) achieve baseline separation of the target compound from impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methylene groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: As an impurity in Dabigatran Etexilate, it is relevant in pharmaceutical research and quality control.

Wirkmechanismus

The mechanism of action of hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to altered biochemical pathways. In the case of Dabigatran Etexilate, it acts as a direct thrombin inhibitor, preventing blood clot formation .

Vergleich Mit ähnlichen Verbindungen

2-(4-Aminophenyl)benzothiazole Derivatives

- Structure: Benzothiazole core with a 4-aminophenyl substituent (vs. the carbamate-linked hexyl group in the target compound).

- Activity: Benzothiazole derivatives exhibit anticancer properties via topoisomerase inhibition, whereas hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride’s activity is hypothesized to target amino acid metabolism pathways due to its carbamate group .

- Synthesis: Synthesized by condensing aminophenyl benzothiazoles with sulfonyl chlorides, differing from the carbamate-forming steps in the target compound’s synthesis .

Salmeterol Xinafoate Impurities

- Structure : Long-chain alkyl amines (e.g., phenylethoxyhexyl groups) attached to aromatic alcohols.

- Key Difference: Salmeterol analogs prioritize β₂-adrenergic receptor binding via ethanolamine groups, while the target compound’s hexyl carbamate may enhance lipophilicity and membrane permeability .

- Solubility : Salmeterol derivatives show lower solubility in aqueous media compared to the hydrochloride salt form of the target compound .

Functional Group Impact

Hexyl Chain vs. Shorter Alkyl Groups

Para-Aminophenyl vs. Meta-Aminophenyl Substitution

- Bioactivity: Para-substitution in the target compound enhances steric alignment with enzyme active sites, whereas meta-substituted analogs (e.g., 2-(3-aminophenyl)benzothiazole) show reduced binding affinity in receptor studies .

Pharmacological and Physicochemical Properties

Research Findings

- Metabolic Pathways: The carbamate group in the target compound may interact with amino acid invertases, generating volatile metabolites like hexanal derivatives, as observed in similar carbamate structures .

- Synthetic Yield : The target compound is synthesized at 95% purity under optimized conditions, surpassing the ~85% yield reported for benzothiazole derivatives .

- Stability : The hydrochloride salt form improves thermal stability (decomposition >200°C) compared to free-base analogs .

Biologische Aktivität

Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride (CAS Number: 1307233-93-7) is an important compound primarily recognized as an impurity in the synthesis of the anticoagulant drug Dabigatran Etexilate. This article explores its biological activity, mechanisms of action, and implications for pharmaceutical applications.

Chemical Structure and Properties

The chemical formula for hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride is C14H22ClN3O2, with a molecular weight of approximately 299.80 g/mol. The compound features a hexyl group linked to a carbamate structure, which includes an imino linkage to a 4-aminophenyl moiety. Its structural characteristics contribute to its biological activity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C14H22ClN3O2 |

| Molecular Weight | 299.80 g/mol |

| CAS Number | 1307233-93-7 |

| LogP | 4.77 |

| PSA (Polar Surface Area) | 90.70 Ų |

Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride has been shown to interact with various biological targets, particularly enzymes related to neurotransmitter metabolism and coagulation pathways.

Enzyme Interaction

The compound exhibits significant binding affinity for acetylcholinesterase, an enzyme critical for neurotransmitter regulation. By inhibiting this enzyme, hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride can enhance acetylcholine levels in synaptic clefts, thus influencing synaptic transmission and neuronal signaling.

Biological Activity

Research indicates that hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride may influence several biological processes:

- Neurotransmitter Release : The inhibition of acetylcholinesterase leads to increased neurotransmitter availability, affecting cognitive functions and potentially offering therapeutic benefits in neurodegenerative conditions.

- Cellular Metabolism : The compound's interaction with metabolic enzymes can alter gene expression patterns related to energy production, impacting overall cellular health and function.

- Anticoagulant Activity : As an impurity of Dabigatran Etexilate, hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride may share pharmacological properties with this direct thrombin inhibitor, suggesting potential anticoagulant effects that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride in synthetic batches?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm for purity assessment, coupled with nuclear magnetic resonance (NMR; ¹H and ¹³C) for structural verification. Mass spectrometry (MS) should confirm molecular weight (C₁₄H₂₁ClN₃O₂, theoretical MW 298.79 g/mol). Cross-reference with CAS 1307233-93-7 specifications for validation . For impurities, employ gradient elution protocols to resolve degradation byproducts.

Q. How should researchers handle discrepancies in reported purity values (e.g., 95% vs. higher grades) for this compound?

- Methodological Answer : Validate purity using orthogonal techniques:

Thermogravimetric analysis (TGA) to assess residual solvents or moisture.

Ion chromatography to quantify chloride counterion content.

Replicate HPLC conditions across multiple labs to ensure consistency. Document batch-specific variations and report deviations in peer-reviewed contexts .

Q. What safety protocols are critical when handling hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride in laboratory settings?

- Methodological Answer : Adopt OSHA HCS guidelines:

- Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact (GHS Skin Irritant Category 2 ).

- Work in fume hoods to avoid inhalation (GHS Acute Toxicity Oral Category 4 ).

- Store in airtight containers at 2–8°C, away from light, to prevent hydrolysis.

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 50°C.

Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

Use Arrhenius kinetics to extrapolate shelf-life. Reference GHS stability data for related carbamates .

Q. What strategies are recommended to resolve contradictions in biological activity data across in vitro vs. in vivo studies?

- Methodological Answer :

Conduct metabolite profiling using LC-MS to identify active/inactive derivatives.

Compare pharmacokinetic parameters (e.g., bioavailability, half-life) in rodent models.

Validate target engagement via radioligand binding assays. Note that preclinical data may lack medical validation per MedChemExpress guidelines .

Q. How can the compound’s potential as a protease inhibitor be systematically evaluated?

- Methodological Answer :

Use fluorescence resonance energy transfer (FRET) assays with synthetic substrates (e.g., Dabcyl-Edans peptides).

Perform kinetic analysis (Kₘ, Vₘₐₓ) under varying inhibitor concentrations.

Cross-validate with X-ray crystallography to map binding interactions. Reference structural analogs like phenyl chlorothioformate derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

Perform shake-flask solubility tests in PBS (pH 7.4), DMSO, and ethanol.

Use dynamic light scattering (DLS) to detect aggregation.

Compare results with ChemSpider/SciFinder entries for consistency. Note that formulation additives (e.g., cyclodextrins) may improve aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.